1,5-Dimethyl-2-piperidone
Overview
Description
1,5-Dimethyl-2-piperidone is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidone, a six-membered heterocyclic compound containing a nitrogen atom. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
1,5-Dimethyl-2-piperidone (1,5-DMPD) is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have a wide range of pharmacological activities
Biochemical Pathways
1,5-DMPD can be synthesized from 2-methylglutaronitrile (MGN) through a chemoenzymatic process . MGN is first hydrolyzed to 4-cyanopentanoic acid (4-CPA) ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells . This hydrolysis reaction produces 4-CPA ammonium salt with greater than 98% regioselectivity at 100% conversion
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications
Action Environment
It is known that the nitrilase-mediated biocatalysis reaction used in the synthesis of 1,5-dmpd has excellent advantages of ambient and mild reaction conditions, environmental friendliness, no by-product generation, and products with excellent regio-, chemo- and stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-piperidone can be synthesized through several methods. One common approach involves the regioselective nitrilase-mediated biocatalysis of dinitriles. This method is advantageous due to its mild reaction conditions, environmental friendliness, and high regioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted piperidones and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1,5-Dimethyl-2-piperidone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including drugs for neurological disorders.
Industry: It is used in the production of fine chemicals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacks the methyl groups.
2,6-Dimethylpiperidine: Another derivative with methyl groups at different positions.
4-Piperidone: A related compound with the carbonyl group at a different position.
Uniqueness
1,5-Dimethyl-2-piperidone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other piperidine derivatives .
Properties
IUPAC Name |
1,5-dimethylpiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVIDNQBMVYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888679 | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86917-58-0 | |
Record name | 1,5-Dimethyl-2-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86917-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dimethyl-2-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the industrial applications of 1,5-Dimethyl-2-piperidone?
A1: this compound serves as a crucial intermediate in the production of various chemicals. One notable application is its role as a precursor in the synthesis of this compound-N-oxyl (DMPO), a spin trapping agent employed to detect and identify short-lived free radicals in biological systems. []
Q2: What is the primary method for producing this compound on an industrial scale?
A2: The most efficient route for large-scale synthesis of this compound is through the chemoenzymatic conversion of 2-methylglutaronitrile. This process utilizes a key enzyme, nitrilase, to selectively hydrolyze 2-methylglutaronitrile into 4-cyanopentanoic acid. Subsequent chemical transformations lead to the formation of this compound. [, ]
Q3: Can you elaborate on the use of immobilized cells in the production of 4-cyanopentanoic acid, a precursor to this compound?
A3: Researchers have successfully optimized the production of 4-cyanopentanoic acid by immobilizing the microbial cells containing the necessary nitrilase enzyme. Immobilization offers advantages like enhanced enzyme stability and reusability. Studies have explored various immobilization matrices like carrageenan and alginate, with alginate demonstrating superior performance in terms of catalyst specific activity and volumetric productivity. []
Q4: How does the choice of immobilization matrix impact the efficiency of 4-cyanopentanoic acid production?
A4: The study comparing carrageenan and alginate as immobilization matrices for nitrilase-containing cells revealed significant differences. Immobilization in alginate not only yielded catalysts with higher nitrilase specific activity but also allowed for stable operation in reaction mixtures containing high concentrations of 4-cyanopentanoic acid ammonium salt, a challenge faced with carrageenan. [] This highlights the critical role of matrix selection in optimizing biocatalytic processes.
Q5: What are the advantages of employing a chemoenzymatic approach over traditional chemical synthesis for producing this compound?
A5: Chemoenzymatic synthesis, utilizing enzymes like nitrilase, offers several benefits over conventional chemical methods. These include:
- High regioselectivity: Nitrilase exhibits exceptional selectivity in catalyzing the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid, ensuring a high yield of the desired product. [, ]
- Mild reaction conditions: Enzymatic reactions typically proceed under milder conditions (e.g., lower temperatures and pressures) compared to harsh chemical synthesis, reducing energy consumption and minimizing unwanted side reactions. []
- Environmental friendliness: Enzymes are biodegradable and operate in aqueous environments, aligning with green chemistry principles and contributing to a more sustainable production process. []
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